molecular formula C26H38O2 B108524 alpha-NAPHTHYL PALMITATE CAS No. 15806-43-6

alpha-NAPHTHYL PALMITATE

Cat. No.: B108524
CAS No.: 15806-43-6
M. Wt: 382.6 g/mol
InChI Key: IAKVKXNIMLQHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-NAPHTHYL PALMITATE is an organic compound that belongs to the class of esters. It is formed by the esterification of naphthalen-1-ol with hexadecanoic acid. This compound is characterized by its aromatic naphthalene ring and a long aliphatic chain, making it a unique molecule with diverse properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-NAPHTHYL PALMITATE can be synthesized through the esterification reaction between naphthalen-1-ol and hexadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of naphthalen-1-yl hexadecanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

alpha-NAPHTHYL PALMITATE undergoes various chemical reactions, including:

    Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form naphthoquinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Naphthalen-1-ol and hexadecanoic acid.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

alpha-NAPHTHYL PALMITATE has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of naphthalen-1-yl hexadecanoate involves its interaction with biological membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, while the aromatic ring can interact with membrane proteins and other aromatic compounds. This dual interaction can disrupt membrane integrity and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl hexadecanoate: Similar structure but with the ester linkage at the 2-position of the naphthalene ring.

    Phenyl hexadecanoate: Contains a phenyl ring instead of a naphthalene ring.

    Naphthalen-1-yl octadecanoate: Similar structure but with an octadecanoic acid moiety instead of hexadecanoic acid.

Uniqueness

alpha-NAPHTHYL PALMITATE is unique due to its specific ester linkage at the 1-position of the naphthalene ring, which can influence its reactivity and interaction with biological systems. The combination of an aromatic ring and a long aliphatic chain also imparts distinct physical and chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

naphthalen-1-yl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(27)28-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKVKXNIMLQHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935852
Record name Naphthalen-1-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6699-37-2, 15806-43-6
Record name Naphthyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-1-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.